molecular formula C8H16ClN3O B104589 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride CAS No. 128225-38-7

1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride

Cat. No. B104589
CAS RN: 128225-38-7
M. Wt: 205.68 g/mol
InChI Key: MSCRZQUYAZXXTH-UHFFFAOYSA-N
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Description

“1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride” is a chemical compound with the molecular formula C8H15N3O . It is related to a class of compounds known as imidazolidinones, which are characterized by a five-membered ring structure containing two nitrogen atoms .


Synthesis Analysis

The synthesis of piperidin-4-one derivatives, which includes “1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride”, has been achieved through an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Molecular Structure Analysis

The molecular structure of “1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride” consists of a piperidine ring attached to an imidazolidinone ring . The InChI code for this compound is 1S/C8H15N3O.ClH/c12-8-10-5-6-11 (8)7-1-3-9-4-2-7;/h7,9H,1-6H2, (H,10,12);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride” include a molecular weight of 169.22 g/mol . The compound has a topological polar surface area of 44.4 Ų and a complexity of 177 . It has two hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

C8H15N3O⋅HCl C_8H_{15}N_3O \cdot HCl C8​H15​N3​O⋅HCl

and a molecular weight of 205.69 g/mol . It’s a solid at room temperature and is primarily used for research purposes. Below is a comprehensive analysis of its scientific research applications across various fields:

Pharmacology

Pharmacological studies involve the investigation of novel therapeutic agents. “1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride” can be used to synthesize derivatives that may exhibit a range of biological activities, such as antiviral, antibacterial, or anti-inflammatory properties .

Organic Synthesis

Organic synthesis research can benefit from “1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride” as it can be used to introduce piperidine and imidazolidinone functionalities into more complex organic molecules. This is particularly useful in the synthesis of heterocyclic compounds .

Mechanism of Action

Target of Action

The primary targets of 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride . These factors can include pH, temperature, and the presence of other molecules, among others. Detailed studies are needed to understand how these environmental factors affect the compound’s action.

properties

IUPAC Name

1-piperidin-4-ylimidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c12-8-10-5-6-11(8)7-1-3-9-4-2-7;/h7,9H,1-6H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCRZQUYAZXXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)imidazolidin-2-one hydrochloride

CAS RN

128225-38-7
Record name 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride
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